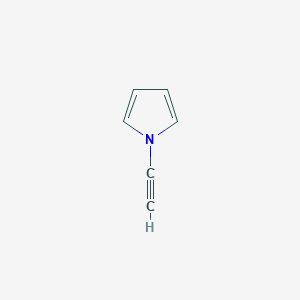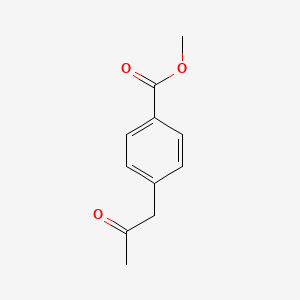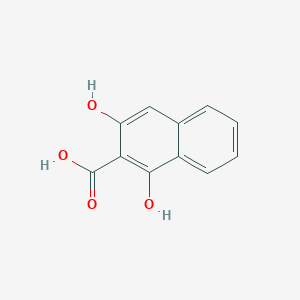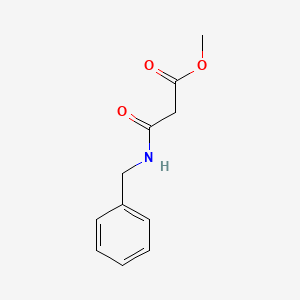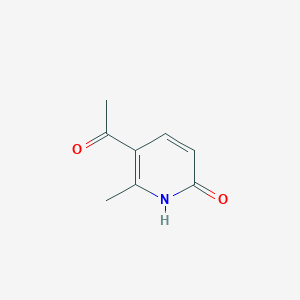
5-acetyl-6-methyl-2(1H)-pyridinone
概要
説明
“5-acetyl-6-methyl-2(1H)-pyridinone” is a member of pyrrolizines . It has a molecular formula of C10H13NO and a molecular weight of 163.22 g/mol .
Synthesis Analysis
The synthesis of “5-acetyl-6-methyl-2(1H)-pyridinone” has been reported in a study . The study reported the synthesis of three new compounds, one of which could be “5-acetyl-6-methyl-2(1H)-pyridinone”. The compounds were synthesized and characterized by single crystal X-ray diffraction .
Molecular Structure Analysis
The molecular structure of “5-acetyl-6-methyl-2(1H)-pyridinone” has been analyzed using various techniques. The IUPAC name is 1-(2-methyl-6,7-dihydro-5H-pyrrolizin-3-yl)ethanone . The InChI and InChIKey are also provided . The canonical SMILES is CC1=C(N2CCCC2=C1)C(=O)C .
Chemical Reactions Analysis
The chemical reactions of “5-acetyl-6-methyl-2(1H)-pyridinone” have been studied . The study reported that bipyridine-3’0-carbonitrile derivatives reacted with several halogen-containing reagents .
Physical And Chemical Properties Analysis
The physical and chemical properties of “5-acetyl-6-methyl-2(1H)-pyridinone” include a molecular weight of 163.22 g/mol . The compound has an XLogP3-AA of 1.4, a hydrogen bond donor count of 0, and a hydrogen bond acceptor count of 1 . The compound also has a rotatable bond count of 1 . The exact mass and monoisotopic mass are both 163.099714038 g/mol .
科学的研究の応用
Analgesic and Anti-Inflammatory Applications
5-Acetyl-6-methyl-2(1H)-pyridinone derivatives have shown potential in analgesic and anti-inflammatory applications. For instance, certain derivatives of this compound have exhibited higher analgesic activities than acetylsalicylic acid and greater anti-inflammatory activities than indomethacin (Aytemir, Uzbay, & Erol, 1999). Additionally, other studies have also indicated the efficacy of 4(1H)-pyridinone derivatives in analgesic and anti-inflammatory activities (Oztürk, Erol, Uzbay, & Aytemir, 2001).
Antimicrobial Activity
The compound has been utilized in the synthesis of new pyridothienopyrimidines and pyridothienotriazines, which have been tested for their antimicrobial activities (Abdel-rahman, Bakhite, & Al-Taifi, 2002).
Inhibition of HIV-1 Reverse Transcriptase
Research has indicated that certain derivatives of 5-acetyl-6-methyl-2(1H)-pyridinone, like 4-(Arylthio)-pyridin-2(1H)-ones, show potent HIV-1 specific reverse transcriptase inhibitory properties (Dollé et al., 1995).
Insecticidal Activity
Pyridinone derivatives have also been explored for their potential as insecticides. One study found that certain derivatives exhibited strong aphidicidal activities (Bakhite, Abd-Ella, El-Sayed, & Abdel-Raheem, 2014).
Urease Inhibition
Research into 3,4-dihydro-2-pyridone derivatives synthesized in a one-pot reaction found that these compounds showed good activities against urease, an enzyme that catalyzes the hydrolysis of urea (Hakimi et al., 2017).
Inhibition of 5-Lipoxygenase
Some pyridinone derivatives have been synthesized and tested for their inhibitory activity on 5-lipoxygenase, an enzyme involved in the metabolism of fatty acids (Xie et al., 2002).
特性
IUPAC Name |
5-acetyl-6-methyl-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-5-7(6(2)10)3-4-8(11)9-5/h3-4H,1-2H3,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTLWXFRVOPSNEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=O)N1)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90403122 | |
| Record name | 5-acetyl-6-methyl-2(1H)-pyridinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90403122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-acetyl-6-methyl-2(1H)-pyridinone | |
CAS RN |
5220-65-5 | |
| Record name | 5-acetyl-6-methyl-2(1H)-pyridinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90403122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

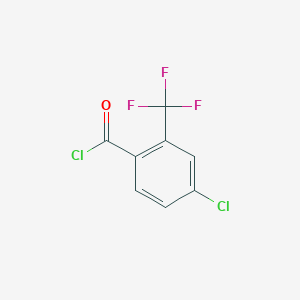
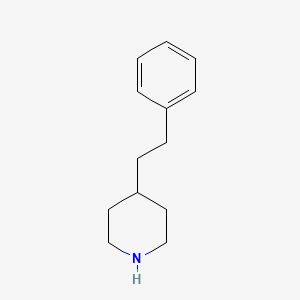
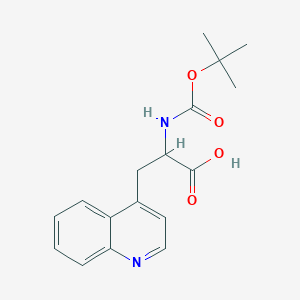
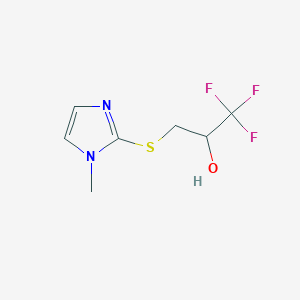
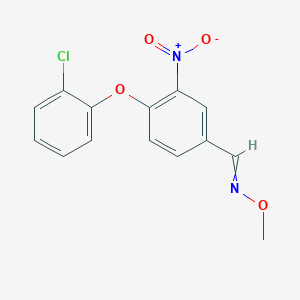
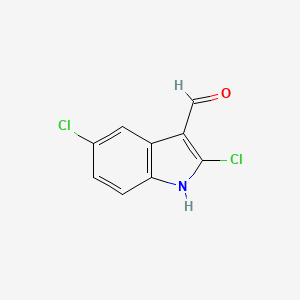
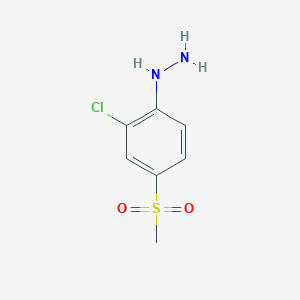
![3-{1-nitro-2-[4-(trifluoromethoxy)anilino]vinyl}-2-benzofuran-1(3H)-one](/img/structure/B1365667.png)
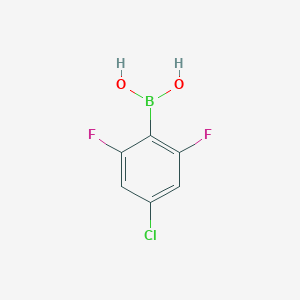
![5-Methyl-5-[(5-methyl-1,3-dioxan-5-yl)methoxymethoxymethyl]-1,3-dioxane](/img/structure/B1365671.png)
